molecular formula C30H62O10 B1678970 Polidocanol CAS No. 3055-99-0

Polidocanol

Cat. No. B1678970
CAS RN: 3055-99-0
M. Wt: 582.8 g/mol
InChI Key: ONJQDTZCDSESIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polidocanol is a local anesthetic and antipruritic component of ointments and bath additives . It relieves itching caused by eczema and dry skin . It has also been used to treat varicose veins, hemangiomas, and vascular malformations . It is formed by the ethoxylation of dodecanol .


Synthesis Analysis

Polidocanol is synthesized by the ethoxylation of dodecanol . A detailed synthesis and evaluation of monodisperse polidocanols can be found in a paper published by ACS Publications .


Molecular Structure Analysis

The molecular formula of Polidocanol is C30H62O10 . Its average mass is 582.807 Da and its monoisotopic mass is 582.434326 Da .

Scientific Research Applications

Polidocanol: A Comprehensive Analysis of Scientific Research Applications

Treatment of Varicose Veins: Polidocanol is widely used as a sclerosing agent to treat varicose veins, including spider veins and reticular veins in the lower extremity. It is injected into the affected veins, causing them to collapse and eventually be reabsorbed by the body, which improves the appearance and symptoms associated with varicose veins .

Transdermal Drug Delivery Systems: Researchers have explored the use of Polidocanol in transdermal iontophoretic drug delivery systems (TIDDS). A study presented a Polidocanol-doped sol–gel patch designed for the treatment of varicose veins, showcasing its potential in enhancing drug delivery through the skin .

Laser-Assisted Varicose Vein Treatment: Polidocanol has been applied in conjunction with Nd:YAG laser radiation to treat varicose veins. This combination therapy aims to improve the efficacy of varicose vein treatments by utilizing the sclerosing properties of Polidocanol along with the targeted energy delivery of laser technology .

4. Off-Label Therapies for Vascular Skin Conditions Beyond its approved indications, Polidocanol has been used off-label to treat various skin conditions with vascular components, such as hemangiomas and pyogenic granuloma. Its sclerosing action helps reduce the size and appearance of these vascular lesions .

Mechanism of Action

Target of Action

Polidocanol primarily targets the endothelium of blood vessels . The endothelium is the inner lining of blood vessels and plays a crucial role in vascular homeostasis. Polidocanol’s action on the endothelium is the basis for its use as a sclerosing agent in the treatment of varicose veins .

Mode of Action

Polidocanol acts by locally damaging the blood vessel endothelium . Following the endothelial damage, platelets aggregate at the site and attach to the venous wall. This leads to the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel . This occlusion of the blood vessel is the primary mechanism by which polidocanol exerts its therapeutic effect.

Biochemical Pathways

The drug’s ability to cause local damage to the blood vessel endothelium suggests that it may impact pathways related to endothelial cell integrity and function, platelet aggregation, and fibrin formation . The downstream effects of these changes include the occlusion of the blood vessel and subsequent reduction in the appearance of varicose veins .

Pharmacokinetics

It is known that polidocanol has a rapid onset and offset of local sclerosing effect . Following intravenous injection, low systemic plasma concentrations of polidocanol were observed, with peak concentrations occurring 5 minutes after injection .

Result of Action

The primary result of polidocanol’s action is the occlusion of the treated blood vessel . This occlusion is achieved through the formation of a dense network of platelets, cellular debris, and fibrin within the vessel . Over time, the occluded blood vessel is replaced by other types of tissue . This leads to a reduction in the appearance of the treated varicose veins .

Action Environment

The efficacy and stability of polidocanol can be influenced by various environmental factors. For instance, the method of administration can impact the drug’s effectiveness. Polidocanol is typically administered via intravenous injection, and care must be taken to avoid extravasation . Additionally, the drug’s effectiveness can be enhanced through the application of compression (in the form of a stocking or bandage) following treatment

Future Directions

Polidocanol has been shown to produce excellent obliteration of varicose veins at a concentration of 3%, but there is a need for more research to demonstrate effective varicose vein sclerotherapy at lower concentrations . A meta-analysis suggested that polidocanol is effective in the treatment of venous malformations (VMs) and can be used to treat VMs at different sites without serious complications . Therefore, polidocanol is considered a safe and effective drug for VMs .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5039721
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

miscible
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Polidocanol

CAS RN

3055-99-0, 9002-92-0
Record name Nonaethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polidocanol [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

33-36 °C
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polidocanol
Reactant of Route 2
Reactant of Route 2
Polidocanol
Reactant of Route 3
Reactant of Route 3
Polidocanol
Reactant of Route 4
Reactant of Route 4
Polidocanol
Reactant of Route 5
Reactant of Route 5
Polidocanol
Reactant of Route 6
Reactant of Route 6
Polidocanol

Q & A

Q1: What is the primary mechanism of action of polidocanol?

A1: Polidocanol's primary mechanism of action involves its detergent-like properties. It interacts with the cell membrane of endothelial cells lining blood vessels, causing damage and leading to cell death. This process triggers an inflammatory cascade that ultimately results in fibrosis and vessel closure. [, , ]

Q2: How does the concentration of polidocanol affect its activity?

A2: Research indicates a concentration-dependent effect of polidocanol. Lower concentrations (e.g., 0.25%) may show minimal histological changes in blood vessels, while higher concentrations (≥0.2% sodium tetradecyl sulfate, equivalent in strength to 0.5% polidocanol) induce more pronounced damage, including intraluminal debris and smooth muscle wall alterations. [, , ]

Q3: Does polidocanol exhibit any anesthetic properties?

A3: Yes, polidocanol was initially developed as an anesthetic. Studies show that it can inhibit voltage-gated sodium channels, similar to local anesthetics, which may contribute to its anesthetic, antipruritic, and antitussive effects. This property also explains its good tolerability as a sclerosant. []

Q4: What is the molecular formula and weight of polidocanol?

A4: Polidocanol is a mixture of monododecyl ethers of polyethylene glycol. Its molecular formula varies depending on the specific mixture, but a common representation is C30H62O10. The molecular weight also varies based on the degree of polymerization, but it generally falls within the range of 500 to 600 g/mol. [, ]

Q5: What is the significance of foam formulations of polidocanol?

A5: Foam formulations of polidocanol, such as polidocanol endovenous microfoam (Varithena®), offer advantages over liquid formulations in terms of stability, bubble size distribution, and degradation rate. These properties contribute to enhanced handling and potentially improved efficacy in treating venous insufficiency. [, ]

Q6: How does the degree of polymerization of polyethylene glycol in polidocanol influence its activity?

A6: Studies comparing monodisperse polidocanols with regular, polydisperse polidocanol indicate that monodisperse forms have higher cytotoxicity and potentially improved safety profiles. This suggests that controlling the uniformity of polyethylene glycol chains in polidocanol can significantly impact its therapeutic properties. []

Q7: Beyond varicose veins, what other clinical applications of polidocanol are being explored?

A7: Researchers are investigating polidocanol's potential in treating various conditions beyond varicose veins, including:

  • Hemorrhoids: Polidocanol foam sclerotherapy shows promise as an effective and safe treatment for hemorrhoidal disease, with potentially lower recurrence rates and fewer complications compared to rubber band ligation. []
  • Testicular hydrocele and epididymal cyst: Both polidocanol and tetracycline are considered useful sclerosants for these conditions, with polidocanol potentially being a preferable option for older patients due to its favorable side-effect profile. []
  • Simple renal cysts: Polidocanol sclerotherapy under ultrasound guidance has shown efficacy in treating simple renal cysts in children, with a potentially better safety profile compared to ethanol sclerotherapy. [, ]
  • Infantile hemangioma and vascular malformations: Polidocanol foam sclerotherapy is being studied for its potential in treating these conditions. While initial results suggest good efficacy and safety profiles, further research is needed to establish its role in standard treatment protocols. [, ]

Q8: What are the potential adverse effects of polidocanol?

A8: While generally considered safe, polidocanol can cause adverse effects, including:

  • Hyperpigmentation: This is a common side effect, particularly with higher concentrations of polidocanol and in treating epifascial veins. [, , , ]
  • Matting: This refers to the formation of a network of small blood vessels, which can occur after sclerotherapy, particularly with foam formulations. [, , ]
  • Pain and discomfort: Although polidocanol has anesthetic properties, some patients may experience pain or discomfort during and after injection. [, , , ]
  • Allergic reactions: Although rare, allergic reactions to polidocanol have been reported. [, ]

Q9: What are some areas of ongoing research related to polidocanol?

A9: Ongoing research on polidocanol focuses on:

  • Optimizing treatment protocols: Researchers are exploring different polidocanol concentrations, foam formulations, and injection techniques to improve efficacy and minimize adverse effects. [, , , , ]
  • Expanding clinical applications: As highlighted earlier, polidocanol's potential extends beyond its current use in treating varicose veins. Researchers are actively exploring its application in various other conditions, including vascular malformations, lymphatic malformations, and tumors. [, , ]
  • Understanding its long-term effects: While short- and mid-term side effects are relatively well documented, further research is needed to comprehensively understand the long-term safety profile of polidocanol, particularly after repeated treatments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.